molecular formula C9H15N3O2 B5767253 N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B5767253
M. Wt: 197.23 g/mol
InChI Key: KOJLAWJGLNTWHG-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor activity. It was initially developed as a treatment for viral infections, but its anti-cancer properties have been the focus of research in recent years.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been found to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been tested in clinical trials for the treatment of advanced solid tumors, but the results have been mixed.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide activates the immune system by stimulating the production of cytokines, which are proteins that help regulate the immune response. Specifically, N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that can cause the death of cancer cells. N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide also disrupts the blood supply to tumors by causing the blood vessels to collapse, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to cause an increase in serum cytokine levels, including TNF-alpha, interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). It has also been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis in preclinical studies. In clinical trials, N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been associated with fever, chills, and flu-like symptoms, which are thought to be related to the cytokine response.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy, its anti-tumor activity in a variety of cancer cell lines, and its ability to disrupt tumor blood flow. However, N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has limitations as well, including its mixed results in clinical trials, its association with cytokine-related side effects, and its limited availability for research purposes.

Future Directions

There are several future directions for N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide research, including the development of new analogs with improved anti-tumor activity and reduced cytokine-related side effects. Other directions include the investigation of N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide in combination with other anti-cancer agents, the identification of biomarkers to predict response to N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide treatment, and the exploration of N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide in immunotherapy approaches. Additionally, the use of N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide in preclinical animal models for drug discovery and development may be an area of future research.
Conclusion:
N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide is a synthetic compound that has shown promise as an anti-tumor agent. Its mechanism of action involves the activation of the immune system and the disruption of tumor blood flow. While its clinical efficacy has been mixed, N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments and several future directions for research. Further investigation of N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide and its analogs may lead to the development of new anti-cancer therapies.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide can be synthesized through a series of chemical reactions starting with 2,3-dimethyl-5-nitrothiophene. The nitro group is reduced to an amine, which is then reacted with ethylene oxide to form a dimethylaminoethyl group. The resulting compound is then reacted with isoxazole-3-carboxylic acid to form N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-7-6-8(11-14-7)9(13)10-4-5-12(2)3/h6H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLAWJGLNTWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

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